

8-Azaspiro[4.5]decane hydrochloride formula and molecular weight

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Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

Cat. No.: B094499

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Technical Guide: 8-Azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-Azaspiro[4.5]decane** hydrochloride, a key heterocyclic scaffold in medicinal chemistry. This document covers its fundamental chemical properties, a detailed experimental protocol for the synthesis of a crucial precursor, and an analysis of the signaling pathways modulated by its prominent derivatives.

Core Chemical Data

The fundamental chemical properties of **8-Azaspiro[4.5]decane** and its hydrochloride salt are summarized below. The data presented is essential for experimental design, dosage calculations, and analytical characterization.

Property	8-Azaspiro[4.5]decane (Free Base)	8-Azaspiro[4.5]decane Hydrochloride
Molecular Formula	C ₉ H ₁₇ N	C ₉ H ₁₇ N·HCl
Molecular Weight	139.24 g/mol	175.70 g/mol
CAS Number	176-64-7	1123-30-4
Appearance	Liquid (at room temperature)	Solid
Boiling Point	~205.7°C at 760 mmHg	Not applicable
Density	~0.94 g/cm ³	Not available

Experimental Protocols: Synthesis of a Key Precursor

While **8-Azaspiro[4.5]decane** hydrochloride is a valuable research chemical, it is often synthesized from key intermediates. A widely used precursor for a variety of biologically active molecules is **8-azaspiro[4.5]decane-7,9-dione**. The following is a detailed protocol for the synthesis of this intermediate, based on established patent literature. The parent **8-Azaspiro[4.5]decane** can be subsequently obtained through the reduction of this dione, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol describes the synthesis of **8-azaspiro[4.5]decane-7,9-dione** from 1,1-cyclopentanediacyetic acid (referred to as 1,1-pentamethylene oxalic acid in some older literature) and urea.

Materials:

- 1,1-Cyclopentanediacyetic acid
- Urea
- Ethanol

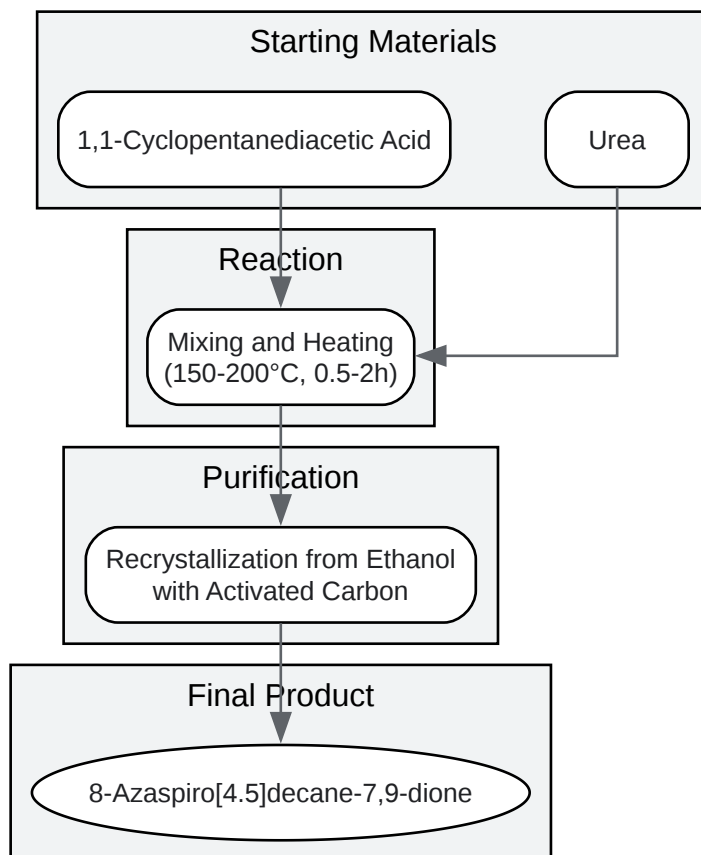
- Activated carbon (GAC)

Procedure:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
- Reaction: Heat the mixture to a temperature between 150-200°C with constant stirring. The reaction is typically allowed to proceed for 0.5 to 2 hours.
- Work-up and Recrystallization: After the reaction is complete, the crude product is obtained. This crude material is then recrystallized from ethanol with the addition of a small amount of activated carbon to yield white crystals of **8-azaspiro[4.5]decane-7,9-dione**.

The following diagram illustrates the experimental workflow for the synthesis of **8-azaspiro[4.5]decane-7,9-dione**.

Experimental Workflow: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione



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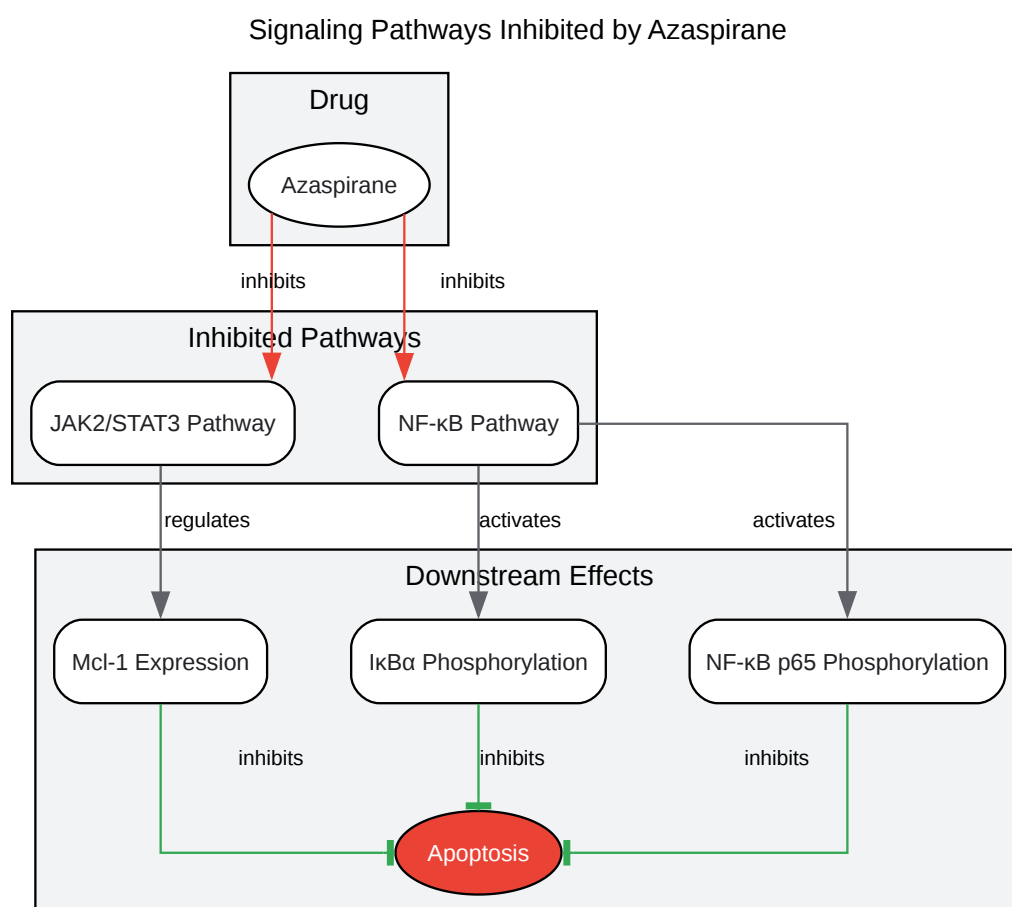
Caption: A flowchart of the synthesis of **8-Azaspiro[4.5]decane-7,9-dione**.

Signaling Pathways of 8-Azaspiro[4.5]decane Derivatives

The **8-azaspiro[4.5]decane** scaffold is a "privileged structure" in drug discovery, meaning it can serve as a core for ligands that bind to multiple, distinct biological targets. While the parent compound's biological activity is not extensively documented, its derivatives have been shown to modulate several key signaling pathways.

One notable derivative is Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), which has demonstrated significant anti-cancer activity, particularly in multiple myeloma. Azaspirane's mechanism of action involves the inhibition of several critical signaling pathways that promote cancer cell survival and proliferation.

The diagram below illustrates the key signaling pathways inhibited by Azaspirane.



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Caption: A diagram of the signaling pathways inhibited by Azaspirane.

Other derivatives of the **8-azaspiro[4.5]decane** scaffold have been developed as ligands for other important drug targets, including:

- **Sigma-1 (σ_1) Receptors:** Certain derivatives have shown high affinity for σ_1 receptors, which are implicated in a variety of neurological disorders and cancer.
- **Serotonin 5-HT_{1A} Receptors:** The well-known anxiolytic drug, buspirone, contains the **8-azaspiro[4.5]decane-7,9-dione** moiety and acts as a 5-HT_{1A} receptor agonist.

In conclusion, **8-Azaspiro[4.5]decane** hydrochloride and its parent scaffold represent a versatile platform for the development of novel therapeutics. The synthetic accessibility of its core structures and the diverse biological activities of its derivatives make it a continued area of interest for researchers in drug discovery and development.

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